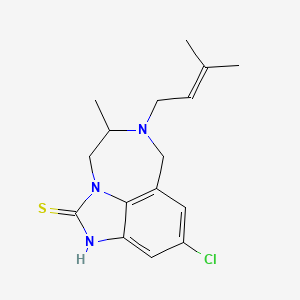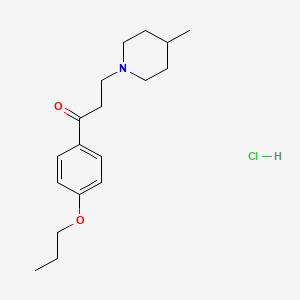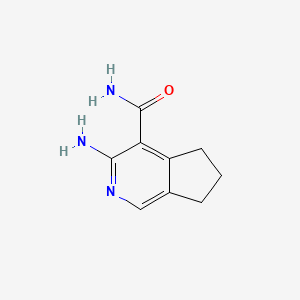
1-Methyl-4(1H)-quinolinimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4(1H)-quinolinimine is a heterocyclic compound with the molecular formula C10H9N It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom at the 1-position, and an imine group is present at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4(1H)-quinolinimine can be synthesized through several methods. One common approach involves the condensation of 1-methylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then cyclized to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: 1-Methyl-4(1H)-quinolinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the imine group can yield 1-methyl-4-quinolinamine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-Methyl-4-quinolinamine.
Substitution: Various substituted quinoline derivatives.
科学研究应用
1-Methyl-4(1H)-quinolinimine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-methyl-4(1H)-quinolinimine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s imine group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules.
相似化合物的比较
1-Methyl-4(1H)-quinolinone: Similar in structure but contains a carbonyl group instead of an imine.
1-Methyl-4(1H)-quinoline: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Contains a different heterocyclic core but shares some functional groups.
Uniqueness: 1-Methyl-4(1H)-quinolinimine is unique due to its imine functionality, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules.
属性
CAS 编号 |
2400-75-1 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
1-methylquinolin-4-imine |
InChI |
InChI=1S/C10H10N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-7,11H,1H3 |
InChI 键 |
AZHUOPNKXMFIAA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















